Dimethyl 5-cycloheptyl-2-hydroxybenzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-cycloheptyl-2-hydroxybenzene-1,3-dicarboxylate is a chemical compound known for its unique structure and properties It is a derivative of benzene with two ester groups and a cycloheptyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-cycloheptyl-2-hydroxybenzene-1,3-dicarboxylate typically involves the esterification of 5-cycloheptyl-2-hydroxybenzene-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-cycloheptyl-2-hydroxybenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, and bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 5-cycloheptyl-2-oxobenzene-1,3-dicarboxylate.
Reduction: 5-cycloheptyl-2-hydroxybenzene-1,3-dimethanol.
Substitution: 5-cycloheptyl-2-nitrobenzene-1,3-dicarboxylate (nitration), 5-cycloheptyl-2-bromobenzene-1,3-dicarboxylate (bromination).
Scientific Research Applications
Dimethyl 5-cycloheptyl-2-hydroxybenzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 5-cycloheptyl-2-hydroxybenzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-hydroxyisophthalate: Similar structure but lacks the cycloheptyl group.
Dimethyl 5-hydroxybenzene-1,3-dicarboxylate: Similar structure but lacks the cycloheptyl group.
Uniqueness
Dimethyl 5-cycloheptyl-2-hydroxybenzene-1,3-dicarboxylate is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
CAS No. |
90253-20-6 |
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Molecular Formula |
C17H22O5 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
dimethyl 5-cycloheptyl-2-hydroxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H22O5/c1-21-16(19)13-9-12(11-7-5-3-4-6-8-11)10-14(15(13)18)17(20)22-2/h9-11,18H,3-8H2,1-2H3 |
InChI Key |
RZXMPRYEALWSSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1O)C(=O)OC)C2CCCCCC2 |
Origin of Product |
United States |
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